2-Methoxy-1,3,4-thiadiazole
Description
Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Modern Medicinal Chemistry and Advanced Materials Science
The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery and materials science due to its unique structural and electronic properties. nih.govbenthamdirect.com This heterocyclic system is a weak base with high aromaticity. researchgate.net It is relatively inert to electrophilic substitution but can be susceptible to nucleophilic attack, particularly when substituted at the 2 or 5 positions. researchgate.net
In medicinal chemistry, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids. mdpi.com This similarity allows 1,3,4-thiadiazole derivatives to interact with biological targets, leading to a wide array of pharmacological activities. mdpi.com These include antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. innovareacademics.inmdpi.com Several FDA-approved drugs, such as the diuretic acetazolamide (B1664987) and the antimicrobial sulfamethizole, incorporate the 1,3,4-thiadiazole moiety, highlighting its therapeutic importance. mdpi.com The stability of the thiadiazole nucleus has inspired medicinal chemists to create numerous derivatives with enhanced biological potential. innovareacademics.in
In the realm of advanced materials science, 1,3,4-thiadiazole derivatives are valued for their thermal stability and electron-accepting nature. researchgate.netsci-hub.st These properties make them suitable components for the development of organic light-emitting diodes (OLEDs), polymers, and corrosion inhibitors. researchgate.netrsc.orgisres.org Their ability to participate in intermolecular interactions and their tunable electronic properties through substitution make them versatile building blocks for novel materials. sci-hub.st
Overview of Research Trajectories for 2-Methoxy-1,3,4-thiadiazole within Heterocyclic Compound Studies
Research on this compound is currently focused on its synthesis, characterization, and exploration of its potential as a reactive intermediate and a building block for more complex molecules. The introduction of the methoxy (B1213986) group, a strong electron-donating group, at the 2-position significantly influences the electronic distribution and reactivity of the thiadiazole ring.
One key research area involves the synthesis of this compound and its derivatives. For instance, the treatment of o-methyl thiocarbazate with carbon disulfide and an alkali has been reported to yield 5-methoxy-1,3,4-thiadiazole-2(3H)-thione. connectjournals.com Another approach involves the cyclization of thiosemicarbazide (B42300) intermediates. arabjchem.orgresearchgate.net
The characterization of these compounds relies on various spectroscopic techniques. For example, in the 13C-NMR spectra of some 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring typically appear at chemical shifts between 158 and 164 ppm. rsc.org The methoxy group protons in 1H-NMR spectra are often observed as a singlet around 3.8 ppm. rsc.org
The primary research trajectory for this compound is its utilization as a synthon in organic synthesis. The methoxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 2-position. This reactivity makes it a valuable precursor for creating libraries of novel 1,3,4-thiadiazole derivatives for biological screening and materials science applications. For example, it can be a precursor for synthesizing 2-amino-substituted 1,3,4-thiadiazoles, which are known for their broad biological activities. nih.govnih.gov
While specific applications of this compound itself are still under investigation, its role as a versatile intermediate suggests a promising future in the development of new pharmaceuticals and functional materials. Further research will likely focus on expanding its synthetic utility and evaluating the properties of the novel compounds derived from it.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-6-3-5-4-2-7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIACHUGMBQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510614 | |
| Record name | 2-Methoxy-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84353-02-6 | |
| Record name | 2-Methoxy-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxy 1,3,4 Thiadiazole and Its Analogues
Established Synthetic Pathways to the 1,3,4-Thiadiazole (B1197879) Core
The formation of the 1,3,4-thiadiazole ring is a well-documented area of organic synthesis, with several reliable methods at the chemist's disposal. nih.gov
The most prevalent and efficient strategy for constructing the 1,3,4-thiadiazole core involves the cyclization of open-chain precursors. sbq.org.br A variety of starting materials can be employed, with the choice often dictated by the desired substitution pattern on the final heterocyclic ring.
Common precursors for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles include thiosemicarbazides, acylhydrazines, dithiocarbazates, and thiosemicarbazones. sbq.org.brsbq.org.br The cyclization of thiosemicarbazides with carboxylic acids is a particularly widespread method. sbq.org.br The proposed mechanism for this reaction starts with a nucleophilic attack by the nitrogen atom of the thiosemicarbazide (B42300) on the carbonyl carbon of the acid, followed by a dehydration step. Subsequent intramolecular attack by the sulfur atom leads to the cyclized intermediate, which then undergoes another dehydration to form the aromatic 1,3,4-thiadiazole ring. sbq.org.br
A range of dehydrating and cyclizing agents can be used to facilitate these transformations, including strong acids like concentrated sulfuric acid, phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA). arabjchem.orgarabjchem.org For instance, the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives often utilizes reagents such as POCl₃ or concentrated H₂SO₄ to promote the dehydrative cyclocondensation of thiosemicarbazides. arabjchem.org Another approach involves the thionation of N,N'-diacylhydrazines using reagents like Lawesson's reagent. organic-chemistry.org Additionally, iodine-mediated oxidative cyclization of thiosemicarbazones provides a metal-free pathway to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.orgfrontiersin.org
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| Thiosemicarbazide & Carboxylic Acid | POCl₃, H₂SO₄, PPA | 2,5-Disubstituted-1,3,4-thiadiazole | sbq.org.brarabjchem.orgarabjchem.org |
| Acylhydrazine & Carbon Disulfide | Base | 2-Mercapto-5-substituted-1,3,4-thiadiazole | sbq.org.br |
| Thiosemicarbazone | Iodine (I₂) | 2-Amino-5-substituted-1,3,4-thiadiazole | organic-chemistry.orgfrontiersin.org |
| N,N'-Diacylhydrazine | Lawesson's Reagent | 2,5-Disubstituted-1,3,4-thiadiazole | organic-chemistry.org |
The introduction of a methoxy (B1213986) group at the 2-position of the 1,3,4-thiadiazole ring is typically achieved by incorporating the methoxy moiety into one of the starting materials before the cyclization reaction. Direct methoxylation of a pre-formed thiadiazole ring is less common.
A frequent strategy involves using a precursor that already contains a methoxy-substituted phenyl group or another methoxy-containing fragment. For example, 1,3,4-thiadiazole derivatives bearing a methoxyphenyl substituent have been synthesized by reacting methoxy-substituted cinnamic acid with phenylthiosemicarbazide in the presence of phosphorus oxychloride. rsc.org Another route involves the reaction of 3-methoxyphenyl (B12655295) isothiocyanate with appropriate hydrazides to form 1-R-4-(3-methoxyphenyl)thiosemicarbazides, which are then cyclized using concentrated sulfuric acid to yield the corresponding 2-anilino-5-substituted-1,3,4-thiadiazoles containing a methoxy group. nih.gov
In a different approach, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized. arabjchem.orgresearchgate.net This synthesis starts with vanillin (B372448) (which contains a methoxy group), which is converted to 2-(4-formyl-2-methoxyphenoxy) acetic acid. This acid is then elaborated and finally cyclized with thiosemicarbazide to form the thiadiazole ring, effectively carrying the methoxy-substituted phenoxy group into the final product structure. arabjchem.orgresearchgate.net This highlights the principle of building complexity in the precursors before the key ring-forming step.
Cyclization Reactions for 1,3,4-Thiadiazole Ring Construction
Advanced and Sustainable Synthetic Approaches for Thiadiazole Derivatives
In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in organic chemistry. This trend has significantly impacted the synthesis of thiadiazole derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including 1,3,4-thiadiazoles. nih.govresearchgate.net Compared to conventional heating methods, microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions with fewer byproducts. rjptonline.org
This technique has been successfully applied to the synthesis of various thiadiazole derivatives. For instance, the cyclization of substituted thiosemicarbazides with substituted benzoic acids using phosphorus oxychloride can be accomplished in just a few minutes under microwave irradiation, with yields reported in the range of 85-90%. nanobioletters.com In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. tandfonline.com Both the cyclization step to form the thiadiazole ring and the synthesis of precursor molecules can benefit from this technology. tandfonline.com
| Synthesis Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours | Lower | rjptonline.org |
| Microwave Irradiation | 3-10 minutes | 72-90% | nanobioletters.comtandfonline.com |
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to thiadiazole synthesis. nanobioletters.comresearchgate.net These approaches are not only environmentally benign but also often more economical and efficient. nanobioletters.com
Key green chemistry techniques used in thiadiazole synthesis include:
Microwave and Ultrasound Irradiation : As discussed, these energy sources can significantly accelerate reactions and improve yields. researchgate.netnanobioletters.com
Use of Green Solvents and Catalysts : This involves replacing hazardous solvents and toxic catalysts with more environmentally friendly alternatives. mdpi.combohrium.com An example is the use of molecular iodine as an efficient catalyst for one-pot syntheses in aqueous media. mdpi.com
Solvent-Free Reactions : Conducting reactions without a solvent minimizes waste and simplifies purification. tandfonline.combohrium.com
One-Pot and Multicomponent Reactions : These strategies improve efficiency by combining multiple reaction steps into a single procedure, avoiding the need to isolate intermediates and reducing solvent and energy consumption. mdpi.combohrium.com
These methodologies represent a significant shift towards more sustainable practices in the synthesis of pharmacologically important heterocycles like 1,3,4-thiadiazole. researchgate.netbohrium.com
Microwave-Assisted Synthesis Techniques
Derivatization Strategies for Enhancing Molecular Complexity
Once the core 2-methoxy-1,3,4-thiadiazole scaffold is synthesized, its molecular complexity can be further enhanced through various derivatization strategies. These modifications are crucial for tuning the molecule's properties for specific applications.
A common point for derivatization is the 5-position of the thiadiazole ring. If this position is occupied by a reactive functional group, such as an amino group, it can serve as a handle for further chemical transformations. The 2-amino-1,3,4-thiadiazole moiety is a particularly versatile scaffold for creating diverse libraries of compounds due to the nucleophilicity of the amino group. researchgate.netresearchgate.net
Another powerful strategy for increasing molecular complexity is the fusion of the thiadiazole ring with other heterocyclic systems. For example, 2-amino-1,3,4-thiadiazoles can be reacted with various electrophilic reagents to construct fused ring systems like thiadiazolo-pyrimidines or imidazolo-thiadiazolines. nih.gov Similarly, oxidative cyclization of a 2-amino-1,3,4-thiadiazole with isothiocyanates can lead to the formation of 1,3,4-thiadiazole-fused- sbq.org.brresearchgate.netnanobioletters.com-thiadiazole systems. frontiersin.org These strategies significantly expand the chemical space accessible from simple thiadiazole precursors, leading to novel molecular architectures.
Functionalization Reactions at the this compound Scaffold
The functionalization of the this compound scaffold primarily involves reactions targeting the methoxy group. A key transformation is the O-dealkylation, which converts the 2-methoxy derivative into its corresponding 1,3,4-thiadiazol-2(3H)-one.
Demethylation Reactions:
2-Methoxy-1,3,4-thiadiazoles can undergo demethylation to yield 1,3,4-thiadiazol-2(3H)-ones under acidic conditions. thieme-connect.de Reagents such as hydrogen iodide and hydrogen chloride have been successfully employed for this purpose. thieme-connect.de For instance, treatment of a this compound with hydrogen chloride in dioxane can afford the demethylated product. smolecule.com
Another powerful reagent for the demethylation of methoxylated thiadiazoles is boron tribromide (BBr₃). This method has been utilized to synthesize hydroxylated phenyl-1,3,4-thiadiazoles from their methoxy precursors. nih.gov The reaction of 3-methoxybenzoyl chloride with hydrazine (B178648) monohydrate, followed by cyclization with Lawesson's reagent and subsequent cleavage of the methoxy groups with boron tribromide, is a documented pathway.
It is noteworthy that attempts to dealkylate 2-methoxy-1,3,4-thiadiazoles can sometimes lead to a Chapman rearrangement, resulting in the formation of 3-methyl-1,3,4-thiadiazol-2(3H)-ones through the migration of the methyl group from the oxygen to a nitrogen atom in the ring. thieme-connect.de
Synthesis of Hybrid Molecular Architectures Incorporating the 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole nucleus is a versatile building block for the construction of hybrid molecules, which are chemical entities combining two or more pharmacophores or structural motifs. This approach aims to develop new compounds with potentially enhanced or novel biological activities. A variety of hybrid molecules incorporating the 1,3,4-thiadiazole ring have been synthesized.
These hybrid structures are typically synthesized by linking the 1,3,4-thiadiazole core to other heterocyclic or functional moieties through various chemical reactions. For example, multicomponent reactions have been employed to create complex architectures in a single step. Other strategies involve the reaction of functionalized 1,3,4-thiadiazoles with suitable partners, such as the reaction of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-chloroacetamides with fluoroquinolones. nih.gov
Below is a table summarizing some of the reported hybrid molecular architectures containing the 1,3,4-thiadiazole moiety.
| Hybrid Moiety | Synthetic Approach | Reference |
| Imidazole | Integration of 5-nitroimidazole and thiadiazole nuclei. | smolecule.com |
| Thiazolidin-4-one | One-pot multicomponent reaction of 5-substituted phenyl-1,3,4-thiadiazol-2-amines, benzaldehydes, and 2-mercaptoacetic acid. | |
| Fluoroquinolone | Reaction of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-chloroacetamides with ciprofloxacin (B1669076) or norfloxacin. | nih.gov |
| 1,3,5-Triazine | Synthesis of hybrid derivatives tethered via a sulfur bridge. | |
| Himachalene | 1,3-dipolar cycloaddition reaction of a himachalen-4-one thiosemicarbazone derivative with nitrilimines. | |
| Chalcone (B49325) | Combination of a 1,3,4-thiadiazole containing a catechol moiety with a chalcone motif. | |
| Coumarin | Two-step reaction involving Knoevenagel condensation followed by nucleophilic addition of Schiff bases. |
Formation of Coordination Compounds with this compound Ligands
The ability of 1,3,4-thiadiazole and its derivatives to act as ligands in the formation of coordination compounds with various metal ions is well-documented. These ligands can coordinate to metal centers through the endocyclic nitrogen or sulfur atoms, or through functional groups attached to the thiadiazole ring. The oxygen atom of a substituent on the ring has also been suggested as a potential donor site.
However, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the formation of coordination compounds where this compound itself acts as a ligand. The existing research on coordination chemistry of 1,3,4-thiadiazoles predominantly focuses on derivatives bearing other functional groups, such as amino, thiol, or carboxylate moieties, which serve as the primary coordination sites. For example, ligands like 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole and its acetylated derivatives have been shown to form complexes with Cu(II) and Zn(II) ions, with coordination occurring through a thiadiazole nitrogen and a phenolic hydroxyl group. Similarly, 1,3,5-tri[5-p-methoxyphenyl-1,3,4-thiadiazol-2-yl]benzene has been used to synthesize trimetallic complexes.
While the oxygen atom of the methoxy group in this compound could theoretically participate in coordination, extensive searches have not yielded any concrete examples or structural elucidations of such complexes. Therefore, based on the available scientific literature, the formation of coordination compounds with this compound as a ligand remains an underexplored area of research.
Advanced Spectroscopic and Structural Characterization of 2 Methoxy 1,3,4 Thiadiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of 2-methoxy-1,3,4-thiadiazole derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments offer a complete picture of the proton and carbon environments and their correlations.
One-Dimensional (¹H and ¹³C) NMR Techniques
¹H NMR spectroscopy provides information on the chemical environment of protons. For this compound derivatives, characteristic signals include those for the methoxy (B1213986) group protons, which typically appear as a singlet. For instance, in N-(2-methoxyethyl)-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine, the methoxy protons (CH₃) resonate as a singlet at δ 3.32 ppm. nih.gov Similarly, for 2-(4-methoxybenzyl) substituted imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives, the methoxy protons are observed as a singlet in the range of δ 3.74–3.84 ppm. nih.gov In another example, the ¹H NMR spectrum of N-(2-methoxyethyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine shows the methoxy protons as a singlet at 3.42 ppm. tandfonline.com Aromatic and other aliphatic protons in substituted derivatives will have chemical shifts and splitting patterns dependent on their specific electronic and spatial environments. dergipark.org.trnih.gov
¹³C NMR spectroscopy is crucial for identifying the carbon skeleton. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring exhibit characteristic chemical shifts. For example, in a series of 1,3,4-thiadiazole-containing azo dyes, the C-2 and C-5 carbons of the thiadiazole ring were observed in the ranges of 164–166 ppm and 178–181 ppm, respectively. mdpi.com In other derivatives, these carbons can be found between 158.4 and 164.23 ppm. nih.govsemanticscholar.orgrsc.org The methoxy group carbon typically resonates around 55.5 ppm. mdpi.commdpi.comnih.gov For instance, in a series of 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl (B12655295) substituent, the methoxy carbon signal appeared in the range of 55.50–55.58 ppm. mdpi.comnih.gov
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for functional groups found in this compound derivatives.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methoxy (O-CH₃) | 3.32 - 3.84 (singlet) nih.govnih.govtandfonline.com | ~55.5 mdpi.commdpi.comnih.gov |
| Thiadiazole Ring (C2) | - | 158.4 - 166 nih.govmdpi.comsemanticscholar.orgrsc.org |
| Thiadiazole Ring (C5) | - | 178 - 181 mdpi.com |
| Aromatic Protons | 7.00 - 8.43 (multiplets) dergipark.org.trnih.govrsc.org | 114.1 - 156.7 mdpi.com |
| Amine (N-H) | 8.47 - 10.80 (singlet or broad singlet) nih.govmdpi.comnih.gov | - |
Two-Dimensional (2D) NMR Experiments (e.g., ¹H-¹H-gDQFCOSY, ¹H-¹³C-gHSQC, ¹H-¹³C-gHMBC)
For more complex this compound derivatives, 2D NMR experiments are indispensable for complete structural assignment. researchgate.netresearchgate.net
¹H-¹H-gDQFCOSY (gradient Double Quantum Filtered Correlation Spectroscopy) is used to establish proton-proton coupling networks, identifying adjacent protons in the molecule. researchgate.netresearchgate.net
¹H-¹³C-gHSQC (gradient Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons. researchgate.netresearchgate.net
¹H-¹³C-gHMBC (gradient Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as confirming the connection of the methoxy group to the thiadiazole ring. researchgate.netresearchgate.net
These techniques, when used in combination, provide a robust method for the complete and unambiguous structural elucidation of novel this compound derivatives. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.
For this compound derivatives, characteristic FT-IR absorption bands include:
C-H stretching from the methoxy and any alkyl or aryl groups.
C=N stretching within the thiadiazole ring, typically observed in the region of 1598-1695 cm⁻¹. nahrainuniv.edu.iqresearchgate.net
N-N stretching of the thiadiazole ring. sapub.org
C-S stretching within the thiadiazole ring, with bands appearing around 621.9 cm⁻¹ and 841 cm⁻¹. researchgate.netresearchgate.net
C-O stretching of the methoxy group.
N-H stretching for amino-substituted derivatives, often seen as one or two bands in the 3050-3462 cm⁻¹ range. nahrainuniv.edu.iqsapub.orgfrontiersin.org
The table below summarizes key FT-IR absorption bands for this compound derivatives. dergipark.org.trmdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3050 - 3462 nahrainuniv.edu.iqsapub.orgfrontiersin.org |
| C=N (Thiadiazole ring) | Stretching | 1598 - 1695 nahrainuniv.edu.iqresearchgate.net |
| C-S (Thiadiazole ring) | Stretching | 621 - 841 researchgate.netresearchgate.net |
| N-N (Thiadiazole ring) | Stretching | ~1154 sapub.org |
| C-O (Methoxy) | Stretching | Not specified |
Raman Spectroscopy (for 1,3,4-thiadiazole polymers)
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It is particularly useful for studying symmetric vibrations and bonds that are weakly absorbing in the IR, such as S-S bonds. In the context of 1,3,4-thiadiazole-based polymers, Raman spectroscopy has been used to identify key structural features. For instance, in a coordination polymer of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with gold, a symmetric C-S-C stretch was observed at 660 cm⁻¹. rsc.org The absence of a peak around 522 cm⁻¹ confirmed the lack of S-S bonds. rsc.org In polymers of thiocyanogen, which can feature thiadiazole-like rings, Raman peaks in the 400-480 cm⁻¹ range have been used to support the presence of disulfide units. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. nih.govmdpi.comfrontiersin.org
The mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the presence of specific substructures. For example, in the fragmentation of some 1,3,4-thiadiazole derivatives, the loss of acetyl moieties has been observed as an initial step. nih.gov The synthesis of various 1,3,4-thiadiazole derivatives has been confirmed by observing the correct molecular ion peak in their mass spectra. nih.govresearchgate.netsioc-journal.cn
For example, the HRMS of N-(2-methoxyethyl)-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine showed a found mass of 319.9945 for the [M+H]⁺ ion, which was in close agreement with the calculated mass of 319.9940 for the formula C₈H₁₀N₅O₃S₃. nih.gov This level of accuracy provides strong evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within molecules. For this compound derivatives, UV-Vis spectra reveal characteristic absorption bands that are attributed to π-π* and n-π* electronic transitions. scielo.brmdpi.com The position and intensity of these bands are influenced by the specific substituents on the thiadiazole ring and any attached aryl groups.
In a study of novel bis-1,3,4-thiadiazole derivatives, the compounds were found to maximally absorb electromagnetic radiation at wavelengths of about 350 nm in chloroform. researchgate.net These absorptions are often accompanied by shoulders, which can be attributed to both π-π* and/or n-π* electronic transitions. researchgate.net Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental UV-Vis data and help assign the observed electronic transitions. researchgate.nettandfonline.com For instance, the introduction of electronegative substituents like nitro groups can cause a bathochromic shift (a shift to longer wavelengths) in the UV absorption. dergipark.org.tr
The interaction of these derivatives with other molecules, such as calf thymus-DNA (CT-DNA), can also be monitored using UV-Vis spectroscopy, providing insights into their potential biological interactions. rsc.org
Table 1: UV-Vis Absorption Data for Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | Solvent | λmax (nm) | Type of Transition | Reference |
| 5-[3-phenylypropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | CHCl₃ | 336.75, 291.75 | π-π* and n-π | scielo.br |
| 5-(1-methyl-2-phenylethenyl)-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | CHCl₃ | 353.00, 303.00 | π-π and n-π | scielo.br |
| bis-1,3,4-thiadiazole derivatives | Chloroform | ~350 | π-π and/or n-π | researchgate.net |
| 2-arylazo-5-aryl-1,3,4-thiadiazole dyes | MeOH | Multiple bands | π-π and n-π* | mdpi.com |
Single Crystal X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Single crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique has been instrumental in confirming the molecular structure and stereochemistry of various 1,3,4-thiadiazole derivatives. mdpi.comnih.gov
For example, the crystal structure of (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was determined by single crystal X-ray crystallography, which provided definitive proof of its structure and supported the consistent stereochemistry observed in a series of related reactions. mdpi.com In another instance, the structure of N-acetyl-2,4-[bis(p-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole was characterized using this method. nih.gov
The data obtained from X-ray crystallography, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. mdpi.com For instance, in one derivative, the 1,3,4-thiadiazole ring was found to be nearly planar. mdpi.com This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for computational modeling. nih.gov
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is used to determine the empirical formula of a newly synthesized compound and to verify its stoichiometric composition. tsijournals.comuobabylon.edu.iq The experimentally determined percentages of elements are compared with the calculated values for the proposed molecular formula. dergipark.org.trresearchgate.net A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized 1,3,4-thiadiazole derivatives. tsijournals.com
Numerous studies on 1,3,4-thiadiazole derivatives report the use of elemental analysis to confirm the structures of the synthesized compounds. mdpi.comnih.govijpsjournal.commjcce.org.mknih.govnih.govdergipark.org.tr
Table 2: Example of Elemental Analysis Data for a 1,3,4-Thiadiazole Derivative (C₁₇H₁₃Cl₂N₃S)
| Element | Calculated (%) | Found (%) | Reference |
| C | 56.36 | 58.03 | dergipark.org.tr |
| H | 3.62 | 3.44 | dergipark.org.tr |
| N | 11.60 | 11.23 | dergipark.org.tr |
Note: Discrepancies between calculated and found values can sometimes occur and may require further purification or investigation.
Chromatography Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purification of compounds and for the assessment of their purity. The most commonly employed methods for this compound derivatives are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds, and check the purity of a sample. jocpr.comuobaghdad.edu.iq The purity of synthesized compounds is often confirmed using TLC, where a single spot indicates a pure compound. ijpsjournal.comnih.govjocpr.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used to determine the purity of synthesized 1,3,4-thiadiazole derivatives, with purities often exceeding 95%. nih.govtandfonline.com Reversed-phase HPLC (RP-HPLC) is a common mode used for these compounds, often employing C8 or C18 columns. mdpi.com The selection of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving good separation. nih.govresearchgate.net
Comprehensive Analytical Methodologies for Heterocyclic Compounds
The thorough characterization of this compound and its derivatives necessitates a multi-faceted analytical approach. A combination of spectroscopic and chromatographic methods is typically employed to unambiguously determine the structure and purity of these heterocyclic compounds.
A comprehensive analytical workflow for a newly synthesized 1,3,4-thiadiazole derivative generally includes:
Spectroscopic Analysis : FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy are used for the initial structural elucidation. dergipark.org.trrsc.orgnih.gov
Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. mjcce.org.mkjocpr.comontosight.ai
UV-Vis Spectroscopy : Investigates the electronic properties of the molecule. researchgate.netrsc.org
Elemental Analysis : Confirms the elemental composition and purity. tsijournals.comijpsjournal.comnih.gov
Chromatography (TLC and HPLC) : Used to monitor reactions, purify the product, and assess the final purity. ijpsjournal.comuobaghdad.edu.iqnih.govtandfonline.com
Single Crystal X-ray Crystallography : When suitable crystals can be obtained, this technique provides the definitive three-dimensional structure. mdpi.comnih.govnih.gov
This comprehensive suite of analytical techniques ensures the accurate and reliable characterization of this compound derivatives, which is essential for their further study and potential applications.
Computational Chemistry and Theoretical Investigations of 2 Methoxy 1,3,4 Thiadiazole
Density Functional Theory (DFT) Studies on Electronic and Molecular Structures
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. researchgate.net For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations are widely used to explore their molecular and electronic properties. researchgate.netdergipark.org.trdergipark.org.tr
Geometry Optimization and Conformational Analysis
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the 2-methoxy-1,3,4-thiadiazole molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. For substituted 1,3,4-thiadiazole derivatives, theoretical studies analyze how different functional groups, such as methoxy (B1213986) isomers, influence the molecular configuration. dergipark.org.trdergipark.org.tr
The conformation of the methoxy group relative to the thiadiazole ring is a key aspect of these studies. The rotational barrier around the C-O bond and the planarity of the molecule are important factors that can affect its electronic properties and interactions with other molecules. For some 1,3,4-thiadiazole derivatives, a near-planar structure between the thiadiazole ring and its substituents has been observed, which can be influenced by intramolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) Characteristics and Electronic Properties
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr
For 1,3,4-thiadiazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.netresearchgate.netdergipark.org.trrsc.org These calculations reveal that the HOMO orbitals are often distributed over the aromatic system, while the LUMO orbitals can be localized on different parts of the molecule depending on the substituents. nih.gov The introduction of a methoxy group can influence the HOMO-LUMO gap; for instance, replacing a hydrogen atom with a methoxy group has been shown to decrease the band gap in some thiadiazole systems. researchgate.net From the FMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity, providing further insights into the molecule's reactivity. researchgate.net
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure and electronic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are routinely performed for 1,3,4-thiadiazole derivatives. researchgate.netdergipark.org.trrsc.org
DFT calculations have been successfully used to reproduce experimental IR and UV-Vis spectra of 1,3,4-thiadiazole compounds. researchgate.net The calculated vibrational frequencies in the IR spectrum can be assigned to specific bond stretching and bending modes within the molecule. For example, characteristic bands for N-H and C-H aromatic stretching, as well as C=N, C-N, and C-S stretching vibrations, can be identified. rsc.orgnih.gov In the ¹³C-NMR spectra of 1,3,4-thiadiazole derivatives, the signals for the carbon atoms of the thiadiazole ring typically appear at specific chemical shifts, which are influenced by the substituents. rsc.orgnih.govsemanticscholar.org The presence of a methoxy group gives rise to a characteristic signal in both the ¹H and ¹³C NMR spectra. rsc.orgnih.govmdpi.com Time-dependent DFT (TD-DFT) is the method of choice for calculating UV-Vis absorption spectra, providing information about the electronic transitions responsible for the observed absorption bands. tandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize chemical bonding and non-covalent interactions. rsc.org This approach allows for a quantitative assessment of the nature and strength of interactions within and between molecules. researchgate.net For derivatives of 1,3,4-thiadiazole, QTAIM analysis has been employed to study intramolecular and intermolecular interactions, such as hydrogen bonds and other weak interactions that are crucial for understanding their crystal packing and biological activity. rsc.orgresearchgate.net
Non-Covalent Interactions (NCI) analysis is another computational tool used to visualize and characterize weak interactions. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, play a significant role in the supramolecular assembly and molecular recognition processes of 1,3,4-thiadiazole derivatives. nih.gov
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, revealing the flexibility of the molecule and the different conformations it can adopt in solution or when interacting with a biological target. For some 1,3,4-thiadiazole derivatives, MD simulations have been used to assess the stability of their complexes with biological macromolecules, such as enzymes. nih.gov These simulations provide valuable information on the binding modes and interaction energies, which is crucial for drug design.
In Silico Structure-Activity Relationship (SAR) Studies for Biological Potency
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. For 1,3,4-thiadiazole derivatives, which are known to possess a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, SAR studies are invaluable for guiding the design of more potent and selective compounds. epstem.netrsc.orgmdpi.comnih.govmdpi.comresearchgate.net
Molecular docking is a key component of in silico SAR studies. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the identification of key interactions that contribute to binding affinity. nih.gov For example, docking studies have been used to investigate the binding of 1,3,4-thiadiazole derivatives to various enzymes, providing insights into their mechanism of action. nih.gov The results of these studies can explain why certain substituents, such as a methoxy group, enhance or diminish the biological activity of the parent compound. nih.gov
Computational Exploration of Potential Biological Targets and Mechanisms of Action
As of the current body of scientific literature, there are no specific computational studies, such as molecular docking or detailed theoretical investigations, that have been published focusing exclusively on the potential biological targets and mechanisms of action of this compound.
Reactivity and Chemical Transformations of 2 Methoxy 1,3,4 Thiadiazole
Electrophilic Aromatic Substitution Reactions on the Thiadiazole Ring
The 1,3,4-thiadiazole (B1197879) ring is generally considered an electron-deficient system, which typically makes it less susceptible to classical electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions. thieme-connect.denih.gov The two nitrogen atoms in the ring exert a strong electron-withdrawing effect, deactivating the carbon atoms towards electrophilic attack. arjonline.org
However, the presence of a strong activating group, such as an amino group, can facilitate electrophilic substitution. For instance, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination in acetic acid to yield the corresponding 5-bromo derivatives. nih.gov While direct electrophilic substitution on the unsubstituted carbon of 2-methoxy-1,3,4-thiadiazole is not extensively documented, related systems provide insights. For example, electrophilic substitution on fused ring systems like imidazo[2,1-b] evitachem.commdpi.comnih.govthiadiazoles, which can be synthesized from 2-amino-1,3,4-thiadiazole (B1665364) derivatives, has been successfully achieved. mdpi.comnih.gov These reactions, including bromination, thiocyanation, and formylation via the Vilsmeier-Haack reaction, occur at the C5 position of the imidazo[2,1-b] evitachem.commdpi.comnih.govthiadiazole ring. nih.gov
In a similar vein, direct electrophilic silylation of a 1,3,4-thiadiazole has been accomplished using trimethylsilyl (B98337) bromide (TMSBr) under basic conditions to produce a C-trimethylsilylthiadiazole. sci-hub.st
Nucleophilic Substitution Reactions Involving the Methoxy (B1213986) Group or Ring Positions
The electron-deficient nature of the 1,3,4-thiadiazole ring makes its carbon atoms susceptible to nucleophilic attack. nih.govarjonline.org This is particularly true for positions bearing a good leaving group. The methoxy group in this compound can be displaced by various nucleophiles.
Studies on related 2-alkoxy-1,3,4-thiadiazoles have shown that the alkoxy group can be substituted by other nucleophiles. For instance, treatment of 2-chloro-1,3,4-thiadiazoles with alkoxides yields the corresponding 2-alkoxy derivatives. thieme-connect.de Conversely, the methoxy group in 2-methoxy-5-methylsulfonyl-1,3,4-thiadiazole can be displaced by the sulfanilamide (B372717) anion. acs.org A comparison of the reactivity of methylsulfinyl and methylsulfonyl groups as leaving groups indicated that the methylsulfinyl group is displaced more readily by methoxide. acs.org
Halogenated 1,3,4-thiadiazoles are valuable intermediates for nucleophilic substitution reactions. The halogen atom can be readily displaced by a variety of nucleophiles, leading to a wide range of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov For example, 2-bromo-5-nitrothiazole (B146120) undergoes nucleophilic substitution with thiols of thiadiazoles in the presence of sodium methoxide. nih.gov
The following table summarizes some nucleophilic substitution reactions on the 1,3,4-thiadiazole ring:
| Starting Material | Nucleophile/Reagent | Product | Reference |
| 2-Chloro-1,3,4-thiadiazole | Alkoxide | 2-Alkoxy-1,3,4-thiadiazole | thieme-connect.de |
| 2-Methoxy-5-methylsulfonyl-1,3,4-thiadiazole | Sulfanilamide anion | 2-Sulfanilamido-5-methoxy-1,3,4-thiadiazole | acs.org |
| 2-Bromo-5-nitrothiazole | 5-(2-Methoxyethylamino)-1,3,4-thiadiazole-2-thiol/NaOMe | N-(2-methoxyethyl)-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine | nih.gov |
| 5-Chloro-thiadiazole | Various nucleophiles | 5-Substituted-2-aryl-1,3,4-thiadiazoles | nih.gov |
| 2-Bromo-1,3,4-thiadiazoles | Diethyl malonate/NaOEt | Diethyl (1,3,4-thiadiazol-5-yl)malonates | thieme-connect.de |
Cycloaddition Reactions Utilizing the Thiadiazole Ring System
The 1,3,4-thiadiazole ring system can participate in cycloaddition reactions, acting as either a diene or a dipolarophile. These reactions provide powerful methods for the construction of more complex heterocyclic systems.
For instance, 1,3,4-thiadiazoles can undergo [3+2] cycloaddition reactions. Thermolysis of 2,5-dihydro-1,3,4-thiadiazoles can generate thiocarbonyl S-methylides, which then participate in [3+2] cycloadditions with dipolarophiles like diphenyl trithiocarbonate (B1256668) to form 1,3-dithiolanes. bohrium.com In another example, fluorinated nitrile imines react with thiochalcones in a chemo- and regioselective manner to yield 2,3-dihydro-1,3,4-thiadiazoles. bohrium.com
Furthermore, 1,3,4-thiadiazole derivatives have been involved in 1,3-dipolar cycloaddition reactions. For example, the synthesis of certain trisubstituted thiadiazoles involves a 1,3-dipolar cycloaddition reaction with nitrilimines as a key step. mdpi.com Aminobenzothiadiazoles can be formed from the reaction of 1,3,4-thiadiazoleinethiones with benzyne, which is believed to proceed through a 1,3-dipolar addition mechanism followed by elimination. researchgate.net
The following table provides examples of cycloaddition reactions involving the 1,3,4-thiadiazole scaffold:
| Reaction Type | Reactants | Product | Reference |
| [3+2] Cycloaddition | Thiocarbonyl S-methylide (from 2,5-dihydro-1,3,4-thiadiazole) + Diphenyl trithiocarbonate | 1,3-Dithiolane | bohrium.com |
| [3+2] Cycloaddition | Fluorinated nitrile imine + Thiochalcone | 2,3-Dihydro-1,3,4-thiadiazole | bohrium.com |
| 1,3-Dipolar Cycloaddition | Thiadiazole intermediate + Nitrilimine | Trisubstituted thiadiazole | mdpi.com |
| 1,3-Dipolar Cycloaddition | 1,3,4-Thiadiazoleinethione + Benzyne | Aminobenzothiadiazole | researchgate.net |
Metal-Catalyzed Coupling Reactions for Advanced Functionalization
Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including 1,3,4-thiadiazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with diverse functionalities.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been successfully applied to functionalize fused thiadiazole systems. d-nb.info For instance, the Suzuki-Miyaura reaction of a bromo-substituted 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with various arylboronic acids provided a range of 2-aryl derivatives. d-nb.info Similarly, the Buchwald-Hartwig amination has been used to introduce amino groups onto the thiadiazole-containing fused ring system. d-nb.info
The combination of cyclization reactions to form the thiadiazole ring followed by metal-catalyzed cross-coupling provides a powerful strategy for the synthesis of complex, annulated heterocyclic systems. For example, the cyclization of 2-aminothiadiazole with 2,2'-dibromoacetophenone yields an imidazo[2,1-b]-1,3,4-thiadiazole, which can then undergo a twofold Buchwald-Hartwig reaction to produce thiadiazolo[2',3':2,3]-imidazo[4,5-b]indoles. d-nb.info
The following table illustrates some metal-catalyzed coupling reactions for the functionalization of thiadiazole derivatives:
| Reaction Type | Substrate | Coupling Partner/Reagents | Product | Reference |
| Suzuki-Miyaura | 2-Bromo-7-trifluoromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | Arylboronic acids / Pd catalyst | 2-Aryl-7-trifluoromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones | d-nb.info |
| Buchwald-Hartwig Amination | 2-Bromo-7-trifluoromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | Amines / Pd catalyst | 2-Amino-7-trifluoromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones | d-nb.info |
| Buchwald-Hartwig Amination | 5,7-Dibromo-2-(4-chlorophenyl)-6-phenylimidazo[2,1-b]-1,3,4-thiadiazole | Amines / Pd catalyst | Thiadiazolo[2',3':2,3]-imidazo[4,5-b]indoles | d-nb.info |
Biological Activities and Underlying Molecular Mechanisms of 2 Methoxy 1,3,4 Thiadiazole Derivatives
Antimicrobial Efficacy and Mechanistic Insights
The structural framework of 1,3,4-thiadiazole (B1197879) is a key component in many antimicrobial drugs. mjima.org Derivatives featuring methoxy (B1213986) substituents have been extensively studied for their efficacy against a range of pathogenic bacteria and fungi. rasayanjournal.co.inturkjps.org
Derivatives of 2-methoxy-1,3,4-thiadiazole have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The position and nature of substituents on the thiadiazole ring play a crucial role in determining the spectrum and potency of their activity. mdpi.com
For instance, a series of 1,3,4-thiadiazole derivatives synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant in vitro antimicrobial activity. researchgate.netsemanticscholar.org One derivative, in particular, exhibited excellent activity against various strains, including S. enterica, V. cholera, and E. coli V517, with inhibitory effects comparable to the standard drug ampicillin. semanticscholar.org Similarly, 1,3,4-thiadiazole molecules synthesized using methoxy cinnamic acid were found to have an inhibitory effect on Klebsiella pneumoniae, Staphylococcus hominis, and Staphylococcus epidermidis. nih.gov
Hybrid molecules combining the 1,3,4-thiadiazole core with other heterocycles have also yielded potent antibacterial agents. Indole (B1671886) derivatives containing a 1,3,4-thiadiazole ring showed that methoxy substitution could be beneficial for their activity. turkjps.org In another study, newly synthesized thiadiazopyrimidinones with dimethoxy substitutions demonstrated dispersal activity against preformed biofilms of relevant pathogens. mdpi.com However, not all methoxy-substituted derivatives show broad-spectrum activity; some have exhibited moderate or weak effects against certain strains like Staphylococcus aureus and E. coli. scispace.comgavinpublishers.com
Conversely, some studies have found that while the precursor thiosemicarbazides showed moderate activity, the resulting 1,3,4-thiadiazole derivatives had negligible antibacterial effects against the tested strains. mdpi.com A series of 1,3,4-thiadiazole derivatives were designed to act as antibacterial agents against rice bacterial diseases, with some compounds showing good bioactivities against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo). acs.org
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Derivative Description | Bacterial Strain | Activity/Result | Source |
|---|---|---|---|
| Derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid | S. enterica, V. cholera, E. coli V517, S. aureus, B. subtilis | Excellent activity, comparable to ampicillin. semanticscholar.org | semanticscholar.org |
| Derivatives from methoxy cinnamic acid | Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis | Inhibitory effect observed. nih.gov | nih.gov |
| Thiadiazopyrimidinones (with dimethoxy substitutions) | Gram-positive and Gram-negative pathogens | Remarkable dispersal activity against preformed biofilms. mdpi.com | mdpi.com |
| p-Methoxy derivative | Mycobacterium tuberculosis | Good inhibition observed at 0.25μg/ml. gavinpublishers.com | gavinpublishers.com |
| Derivatives containing an amide moiety | Xanthomonas oryzae pv. oryzicola (Xoc), Xanthomonas oryzae pv. oryzae (Xoo) | EC50 values of 2.1 and 1.8 mg/L, respectively, superior to thiodiazole copper. acs.org | acs.org |
The antifungal potential of 1,3,4-thiadiazole derivatives incorporating a methoxy group has been well-documented against various fungal species. mjima.orgnih.gov These compounds often exhibit inhibitory effects on clinically relevant fungi like Candida albicans and Aspergillus species. rsc.orgsemanticscholar.org
A study involving 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid reported significant antifungal activity against C. albicans. semanticscholar.org One compound from this series showed 87.8% inhibition against this fungal strain. semanticscholar.org Similarly, nitroheteroaryl-1,3,4-thiadiazole compounds containing an N-methoxyethyl substitution were evaluated for their antifungal activity against Aspergillus fumigatus, with one compound demonstrating a dose-dependent inhibition of fungal growth. mjima.org
Furthermore, research on hybrid molecules has shown promise. Indole derivatives linked to a 1,3,4-thiadiazole moiety were found to be highly active against C. krusei, in some cases more effective than the standard drug fluconazole. turkjps.org The synthesis of 1,3,4-thiadiazole derivatives was also undertaken to assess their antifungal properties against Candida albicans ATCC 26555. rsc.orgnih.gov
Table 2: Antifungal Activity of Selected this compound Derivatives
| Derivative Description | Fungal Strain | Activity/Result | Source |
|---|---|---|---|
| Derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid | Candida albicans | Up to 87.8% inhibition. semanticscholar.org | semanticscholar.org |
| Nitroheteroaryl-1,3,4-thiadiazole with N-methoxyethyl substitution | Aspergillus fumigatus | Dose-dependent growth inhibition (31.90-100%). mjima.org | mjima.org |
| Indole-thiadiazole derivatives | Candida krusei | Highly active, some more effective than fluconazole. turkjps.org | turkjps.org |
| Thiadiazopyrimidinones (with dimethoxy substitutions) | Candida albicans | Remarkable dispersal activity against preformed biofilms (BIC50 values 17 to 40 µg/mL). mdpi.com | mdpi.com |
Research into the antiviral capabilities of this compound derivatives has shown activity against certain plant and human viruses. A series of 1,4-pentadien-3-one (B1670793) derivatives containing a 1,3,4-thiadiazole moiety demonstrated good protection activity against the Tobacco Mosaic Virus (TMV). rasayanjournal.co.in Another study prepared 1,3,4-thiadiazole derivatives that showed antiviral activity against Japanese Encephalitis Virus (JEV) and Herpes Simplex Virus Type-I (HSV-I), with the active compound possessing a phenyl group substitution. gavinpublishers.com
Additionally, novel 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been patented for their antiviral activity against Human Cytomegalovirus (HCMV). nih.gov In a large screening, numerous synthesized compounds were tested in an HCMV polymerase assay, with some exhibiting inhibition rates between 80% and 100%. nih.gov
The antimicrobial effects of this compound derivatives are attributed to several molecular mechanisms. The mesoionic nature of the thiadiazole ring allows it to easily cross cellular membranes to interact with biological targets. mjima.org
Enzyme Inhibition: Research suggests that aryl thiosemicarbazides, which are precursors to 1,3,4-thiadiazoles, have a high potential to inhibit type IIA topoisomerases like DNA gyrase. mdpi.com This interference with DNA replication is a likely mechanism of action. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525) may allow these molecules to interfere with DNA synthesis, thereby inhibiting the replication of bacterial cells. nih.gov
Microbial Membrane Disruption: While not extensively detailed for methoxy derivatives specifically, the ability of thiadiazoles to pass through biological membranes is a key feature of their activity. mjima.org The mechanism of action for certain antifungal nitroheteroaryl-1,3,4-thiadiazoles against A. fumigatus was investigated, though specific details on membrane disruption were not provided in the search results. mjima.org
Biofilm Formation Inhibition: A significant mechanism is the inhibition and dispersal of bacterial biofilms. A series of novel thiadiazopyrimidinone derivatives, including some with dimethoxy substitutions, were evaluated for their ability to inhibit biofilm formation and disrupt mature biofilms. mdpi.com One derivative, in particular, showed remarkable dispersal activity against preformed biofilms of important Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans. mdpi.com
Antiviral Potentials
Anti-Cancer Potentials and Cellular Pathway Modulation
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of anti-cancer agents, owing to its ability to act as a bioisostere of pyrimidine and interfere with DNA replication in tumor cells. nih.govnih.gov
Derivatives containing the this compound structure have demonstrated significant cytotoxic and anti-proliferative activity against a variety of human cancer cell lines.
One of the most notable examples is 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, which exhibited the strongest anti-proliferative activity in both MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent) breast cancer cell lines. nih.gov The IC₅₀ values for this compound were 49.6 µM and 53.4 µM, respectively. nih.gov Further investigation revealed that these compounds inhibit DNA biosynthesis in cancer cells. nih.gov In a related study, a derivative with a 3-methoxyphenyl (B12655295) substituent was also active, though less so than the trifluoromethylphenylamino-substituted compound. mdpi.com
Other studies have explored different substitutions. Honokiol derivatives bearing a 1,3,4-thiadiazole scaffold showed interesting anticancer properties against seven different cancer cell lines, including A549 (lung), HeLa (cervical), and HepG2 (liver). mdpi.com Similarly, pyridine (B92270) derivatives combined with the 1,3,4-thiadiazole scaffold showed antiproliferative activity against HCT-116 (colon) and Hep-G2 cells. mdpi.com Another study synthesized 1,3,4-thiadiazole derivatives of naproxen, but a compound containing both methoxy and hydroxyl groups on the phenyl ring showed very low cytotoxic effect, possibly due to steric hindrance. oncologyradiotherapy.com
Table 3: Anti-Cancer Activity of Selected this compound Derivatives
| Derivative Description | Cancer Cell Line | Activity/Result | Source |
|---|---|---|---|
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Strong anti-proliferative activity (IC₅₀ = 49.6 µM). nih.gov | nih.gov |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Strong anti-proliferative activity (IC₅₀ = 53.4 µM). nih.gov | nih.gov |
| 1,3,4-thiadiazole with 3-methoxyphenyl substituent (SCT-4) | MCF-7 (Breast) | Decreased DNA biosynthesis to 70% ± 3 at 100 µM. mdpi.com | mdpi.com |
| Pyridine derivatives with 1,3,4-thiadiazole | HCT-116 (Colon), Hep-G2 (Liver) | Antiproliferative activity (IC₅₀ 2.03–37.56 μM). mdpi.com | mdpi.com |
| Honokiol derivatives with 1,3,4-thiadiazole | A549 (Lung), MDA-MB-231, T47D, MCF-7 (Breast), HeLa (Cervical), HCT116 (Colon), HepG2 (Liver) | Potent against all seven cell lines (IC₅₀ 1.62–4.61 μM). mdpi.com | mdpi.com |
| Naproxen derivative with methoxy and hydroxyl groups | Normal and Cancer cells | Very low or no cytotoxic effect. oncologyradiotherapy.com | oncologyradiotherapy.com |
Induction of Apoptosis Pathways (e.g., Caspase- and BAX-mediated Mechanisms)
Derivatives of the 1,3,4-thiadiazole scaffold are significant inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. bepls.comnih.gov Their mechanisms often involve the modulation of key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
One of the primary ways these compounds trigger apoptosis is through the activation of caspases, a family of cysteine proteases that execute the cell death program. For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis through the activation of initiator caspases like caspase-8 and caspase-9, as well as executioner caspases such as caspase-3 and caspase-7. mdpi.comtandfonline.com The activation of caspase-8 is a hallmark of the extrinsic pathway, often initiated by the binding of ligands to death receptors on the cell surface. nih.gov In contrast, caspase-9 activation results from the release of cytochrome C from the mitochondria, a key event in the intrinsic pathway. mdpi.com
The intrinsic pathway is further regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., BAX) and anti-apoptotic members (e.g., Bcl-2). Several 1,3,4-thiadiazole derivatives exert their pro-apoptotic effects by increasing the ratio of BAX to Bcl-2. mdpi.com An elevated BAX/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome C and subsequent activation of caspase-9. mdpi.com
Specific examples from research illustrate these mechanisms:
A series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis via the activation of caspases 3, 8, and 9.
The anticancer activity of certain 1,3,4-thiadiazole-honokiol hybrids was linked to an increased Bax/Bcl2 ratio and elevated levels of caspase 9. mdpi.com
A novel imidazo[2,1-b] bepls.comnih.govorgchemres.orgthiadiazole derivative, 4a, was found to upregulate pro-apoptotic proteins t-BID and BAX and induce the cleavage of caspase-8.
Compound 19, a novel 1,3,4-thiadiazole, was reported to significantly increase early apoptosis in MCF-7 breast cancer cells. rsc.org Another derivative, compound 8b, a (S)-verbenone-isoxazoline-1,3,4-thiadiazole hybrid, was also shown to induce apoptosis through the caspase-3/7 pathway. tandfonline.com
Interference with DNA Replication and Repair Enzymes (e.g., DNA Polymerases, Topoisomerases)
The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core structure in nucleic acid bases, which may explain the ability of its derivatives to interfere with DNA replication processes. mdpi.comnih.govresearchgate.net A key mechanism by which these compounds exhibit anticancer activity is through the inhibition of DNA topoisomerases, enzymes that are essential for resolving topological challenges in DNA during replication, transcription, and repair. bepls.comacs.orgnih.gov
DNA topoisomerase II (topo II) is a particularly important target. tandfonline.com Inhibitors of this enzyme are categorized into two main types:
Topoisomerase II catalytic inhibitors: These compounds prevent the enzyme from functioning without stabilizing the DNA-enzyme complex.
Topoisomerase II poisons: These agents stabilize the transient "cleavable complex" formed between topo II and DNA, leading to permanent double-strand breaks and ultimately, cell death. acs.org
Research has identified 2,5-disubstituted-1,3,4-thiadiazole derivatives that fall into both categories. The specific mechanism can be influenced by the nature of the substituents on the thiadiazole core. For example, in one study, derivatives with electron-donating groups (like a meta-hydroxyl) acted as catalytic inhibitors, while those with electron-withdrawing groups were identified as topo II poisons. acs.org Several studies have confirmed that various 1,3,4-thiadiazole derivatives can inhibit human topoisomerase II, with some showing higher selectivity for cancer cells over normal cells. tandfonline.com The leishmanicidal effect of some nitroheteroaryl-1,3,4-thiadiazoles has also been partly attributed to the disruption of topoisomerase I and II activities. nih.gov
While the literature extensively covers topoisomerase inhibition, there is also evidence that 1,3,4-thiadiazole derivatives can interfere with other enzymes involved in DNA processing, such as helicases, which unwind the DNA double helix. bepls.com
Targeted Enzyme Inhibition in Oncogenic Pathways
Derivatives of this compound have been developed as inhibitors for a wide array of enzymes that are crucial to cancer cell survival and proliferation. mdpi.com
Key Enzyme Targets and Inhibitory Activities:
| Enzyme Target | Finding | References |
| IMPDH | 1,3,4-Thiadiazole-2-amine derivatives are noted as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme vital for guanosine (B1672433) nucleotide synthesis and, consequently, cancer cell proliferation. | bepls.commdpi.com |
| Glutaminase (GLS) | Certain derivatives act as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism. | mdpi.comnih.gov |
| Lipoxygenase (LOX) | The thiadiazole scaffold has been identified as a component in lipoxygenase inhibitors. | |
| KSPs | Kinesin spindle proteins (KSPs), such as Eg5, are motor proteins essential for mitosis. 1,3,4-thiadiazole derivatives can inhibit their ATPase activity, leading to mitotic arrest. | bepls.com |
| HDAC | Derivatives can act as histone deacetylase (HDAC) inhibitors, which modulate gene expression and can lead to the activation of tumor suppressor genes and apoptosis. | bepls.commdpi.comnih.gov |
| Carbonic Anhydrase | Inhibition of tumor-associated carbonic anhydrase isozymes (e.g., I, II, IX) is a known mechanism for the anticancer activity of 1,3,4-thiadiazole derivatives. | tandfonline.comnih.gov |
| Src/Abl Kinases | The 1,3,4-thiadiazole scaffold is present in compounds designed to inhibit Abl kinase. | tandfonline.commdpi.com |
| EGFR & HER-2 | Derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are highly expressed in various cancers. nih.gov A series of 1,3,4-thiadiazole hybrids showed strong enzymatic inhibition with IC50 values of 0.08 and 0.30 µM against EGFR. mdpi.com | mdpi.comnih.gov |
| FAK | Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of focal adhesion kinase (FAK). | mdpi.com |
| Phosphodiesterase-7 | Inhibition of phosphodiesterase-7 has been cited as another mechanism of action for the antitumor activity of the 1,3,4-thiadiazole ring. | nih.gov |
These targeted inhibitions disrupt various cellular processes, including nucleotide synthesis, metabolism, cell division, gene expression, and signal transduction, making 1,3,4-thiadiazole derivatives a versatile scaffold for developing multi-targeted anticancer agents. bepls.commdpi.com
Enzyme Inhibitory Activities (Beyond Antimicrobial and Anticancer Contexts)
The biological significance of this compound derivatives extends beyond their anticancer properties to include the inhibition of enzymes relevant to neurodegenerative diseases and other pathological conditions.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease. tandfonline.com The 1,3,4-thiadiazole nucleus is a key structural motif in the development of potent inhibitors for these enzymes. tandfonline.comnih.gov
Numerous studies have reported on 1,3,4-thiadiazole derivatives that demonstrate significant, often nanomolar, inhibitory activity against both AChE and BuChE. nih.govsci-hub.setbzmed.ac.ir Generally, many of these compounds show a stronger inhibitory potency against AChE compared to BuChE. nih.gov For instance, one derivative was found to be 1154 times more active in inhibiting AChE than BuChE. nih.gov Kinetic studies have revealed that these compounds can act via different mechanisms, including non-competitive and mixed-type inhibition. nih.govmdpi.com
Examples of AChE and BuChE Inhibition by 1,3,4-Thiadiazole Derivatives:
| Derivative Type | Target Enzyme | IC50 Value | Reference |
| Indole-based-thiadiazole (Compound 8) | AChE | 0.17 ± 0.050 µM | sci-hub.se |
| Indole-based-thiadiazole (Compound 8) | BuChE | 0.30 ± 0.1 µM | sci-hub.se |
| Benzamide-bearing thiadiazole (Compound 7e) | AChE | 1.82 ± 0.6 nM | tbzmed.ac.irtbzmed.ac.ir |
| Drug-thiadiazole hybrid (Compound 3b) | AChE | 18.1 ± 0.9 nM | mdpi.com |
| 1,3,4-Thiadiazolyl urea (B33335) (Compound 6b) | AChE | 1.17 µM | nih.gov |
| Resorcinol substituted thiadiazole (Compound 9) | AChE | 0.053 µM | tandfonline.com |
| 1,3,4-Thiadiazole derivative (Compound 3c) | BuChE | 10.45 µM | orgchemres.org |
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets for treating neurological disorders like depression and Parkinson's disease. nih.govresearchgate.net A variety of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as MAO inhibitors.
Research has shown that these compounds can be highly potent and selective. In one study, a series of 1,3,4-thiadiazole derivatives were found to be more selective against human MAO-A than MAO-B. nih.govrsc.org The most active compound in this series, compound 6b, exhibited an IC50 value of 0.060 µM for MAO-A, which is comparable to the established drug clorgyline (IC50 = 0.048 µM). nih.govresearchgate.netrsc.org Kinetic analysis revealed that this compound acts as a reversible and competitive inhibitor. nih.govresearchgate.netrsc.org Conversely, other series have been developed that show selectivity for MAO-B, highlighting the tunability of the thiadiazole scaffold. tandfonline.comnih.gov
Inhibitory Activity of 1,3,4-Thiadiazole Derivatives against MAO:
| Derivative | Target Enzyme | IC50 Value (µM) | Selectivity | Reference |
| Compound 6b | hMAO-A | 0.060 | Selective for MAO-A | nih.govresearchgate.netrsc.org |
| Moclobemide (Reference) | hMAO-A | 4.664 | nih.govresearchgate.net | |
| Clorgyline (Reference) | hMAO-A | 0.048 | nih.govresearchgate.net | |
| Adamantan-1-yl-thiadiazole (Compound 4a) | hMAO-B | - | Active Dual Inhibitor (AChE/MAO-B) | tandfonline.comnih.gov |
| Adamantan-1-yl-thiadiazole (Compound 4b) | hMAO-B | - | Active Dual Inhibitor (AChE/MAO-B) | tandfonline.comnih.gov |
| Adamantan-1-yl-thiadiazole (Compound 3a) | hMAO-B | - | Active Dual Inhibitor (AChE/MAO-B) | tandfonline.comnih.gov |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a key strategy for treating infections caused by urease-positive bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers. farmaciajournal.comnih.gov The 1,3,4-thiadiazole scaffold has been successfully employed to create potent urease inhibitors. sci-hub.senih.govnih.gov
For example, a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives demonstrated high activity against jack bean urease, with IC50 values ranging from 2.85 to 5.83 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.00 µM). bohrium.com In another study, a 2-amino-1,3,4-thiadiazole derivative featuring a 3-methoxybenzyl group showed an IC50 value of 1.55 µM. farmaciajournal.com Structure-activity relationship studies indicate that the nature and position of substituents on the aryl rings attached to the thiadiazole core are critical for inhibitory potency. farmaciajournal.com
Urease Inhibitory Activity of 1,3,4-Thiadiazole Derivatives:
| Derivative | IC50 Value (µM) | Reference |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide (7j) | 2.85 | bohrium.com |
| 2-amino-1,3,4-thiadiazole with 3-methoxybenzyl group | 1.55 ± 0.16 | farmaciajournal.com |
| 2,5-disubstituted-1,3,4-thiadiazole (Compound 11, p-chloro) | 214.7 | farmaciajournal.com |
| Thiourea (Standard) | 22.00 - 22.54 | nih.govbohrium.com |
| Hydroxyurea (Standard) | 100.00 | bohrium.com |
Antioxidant Activity Evaluation of this compound Derivatives
The evaluation of antioxidant activity is a critical step in characterizing the therapeutic potential of novel chemical entities. For derivatives of this compound, various in vitro assays are employed to determine their ability to counteract oxidative stress, a pathological process implicated in numerous diseases. academie-sciences.fr These evaluations focus on the compounds' capacity to neutralize reactive oxygen species (ROS) and other free radicals.
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of this compound derivatives is frequently assessed using stable free radical scavenging assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netnih.gov These methods are popular due to their simplicity, reliability, and relevance to physiological radical-quenching mechanisms.
In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at approximately 517 nm. saudijournals.com Several studies have demonstrated the efficacy of 1,3,4-thiadiazole derivatives in this assay. For instance, a series of 1,3,4-thiadiazole derivatives incorporating 2- and 3-methoxy cinnamic acids were synthesized and showed effective DPPH scavenging activity, particularly for compounds where the methoxy group was at the ortho- or meta-position. researchgate.net Another study on a specific compound, 2-methoxy-4-{(E)-[2-(5-sulfanyl-1,3,4-thiadiazol-2-yl)hydrazinylidene]methyl}phenol, also confirmed its antioxidant potential through the DPPH method. oncologyradiotherapy.com Similarly, thiazolidin-4-one derivatives bearing a 1,3,4-thiadiazole moiety have been evaluated, with one of the most potent analogues, D-16, exhibiting an IC50 value of 22.3 µM, which is significantly more potent than the standard ascorbic acid (IC50 = 111.6 µM) in the same study. nih.gov
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). nih.gov This assay is applicable to both hydrophilic and lipophilic compounds. Research on 1,3,4-thiadiazole derivatives has also shown promising results with this method. A study on novel 1,3,4-thiadiazole amide derivatives containing a protocatechuic acid moiety found that the compounds exhibited a high potential to scavenge the ABTS radical cation, with activity comparable or superior to standard antioxidants like ascorbic acid. academie-sciences.fr Benzimidazole derivatives containing 1,3,4-thiadiazole rings have also been reported to possess good ABTS•+ radical scavenging activity. lew.ro
The results from these assays are typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH and ABTS Radical Scavenging Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound Class/Derivative | Assay | Key Findings | Reference |
| 1,3,4-Thiadiazole-Thiazolidinone Hybrids (TZD 3, TZD 5) | DPPH | Exhibited promising antioxidant activity with IC50 values of 28.00 µM and 27.50 µM, respectively, compared to ascorbic acid (29.2 µM). saudijournals.com | saudijournals.com |
| 2-Amino-1,3,4-thiadiazole/thiazolidin-4-one derivative (D-16) | DPPH | Showed the most potent activity in its series with an IC50 value of 22.3 µM. nih.gov | nih.gov |
| 1,3,4-Thiadiazole amides with protocatechuic acid moiety | DPPH & ABTS | All derivatives showed high potential to scavenge both DPPH and ABTS radicals compared to ascorbic acid. academie-sciences.fr | academie-sciences.fr |
| Methylthiadiazole Hydrazones with methoxy groups | DPPH & ABTS | Compounds with methoxy groups on the phenyl ring demonstrated excellent free radical scavenging effects. nih.gov | nih.gov |
| 1,3,4-Thiadiazole derivatives with methoxy cinnamic acids | DPPH & ABTS | Compounds with ortho- and meta-methoxy substitutions showed effective scavenging activities. researchgate.net | researchgate.net |
Mechanistic Underpinnings of Antioxidant Action
The antioxidant capacity of this compound derivatives is intrinsically linked to their molecular structure. The mechanism of action primarily involves the donation of a hydrogen atom or an electron to neutralize free radicals. saudijournals.com
The presence of the electron-donating methoxy (-OCH3) group is crucial. nih.gov Electron-donating substituents can enhance antioxidant activity by increasing the electron density on the aromatic ring or an adjacent functional group, which facilitates the donation of a hydrogen atom or electron to a radical species. researchgate.net This is supported by findings that derivatives with methoxy groups often exhibit superior antioxidant effects. nih.gov The position of the methoxy group can also influence activity, with ortho- and meta-positions showing particular effectiveness in some series. researchgate.net
Computational studies, such as Density Functional Theory (DFT), have been used to elucidate the specific chemical pathways. For some 1,3,4-thiadiazole derivatives, it has been proposed that the Sequential Proton Loss Electron Transfer (SPLET) mechanism is the most probable reaction pathway for scavenging DPPH radicals in polar solvents. academie-sciences.fr Conversely, the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism may be more likely for scavenging the ABTS radical cation. academie-sciences.fr These mechanisms highlight the sophisticated electronic interplay within the molecule that governs its antioxidant function.
Applications of 2 Methoxy 1,3,4 Thiadiazole in Materials Science
Development of Thiadiazole-Containing Polymers
Polymers incorporating the 1,3,4-thiadiazole (B1197879) ring have garnered significant attention as a class of functional aromatic heterocyclic polymers. researchgate.net These materials are noted for their inherent properties such as electrocatalytic activity, electron-rich nature, and potential for energy storage. researchgate.netmater-rep.com Research has primarily centered on the synthesis and characterization of these polymers for a range of applications, including batteries and sensors. researchgate.netresearchgate.net Although challenges related to solubility and large-scale production exist, the unique characteristics of the thiadiazole ring continue to drive innovation in polymer science. researchgate.net
The 1,3,4-thiadiazole moiety is a key building block in the design of conducting polymers. Its integration into a polymer backbone can help to reduce the energy band gap, a critical factor for achieving high conductivity without the need for doping. spiedigitallibrary.org The molecular design of polymers containing thiadiazole derivatives allows for the modification of their optical and electronic properties. spiedigitallibrary.orgspiedigitallibrary.org
Donor-acceptor conjugated copolymers that incorporate a thieno[3,4-c] researchgate.netmater-rep.comosti.govthiadiazole unit (an isomer of 1,3,4-thiadiazole) have been synthesized and investigated as p-channel semiconductors in field-effect transistors, demonstrating charge carrier mobilities up to 4.6 × 10⁻³ cm²/(V·s). acs.org Furthermore, composites of organosulfur polymers like poly(2,5-dimercapto-1,3,4-thiadiazole) with inherently conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) are being explored to enhance redox behavior and charge transfer kinetics. osti.govacs.org
Table 1: Properties of a Thienothiadiazole-Based Copolymer
| Property | Value | Source |
|---|---|---|
| Optical Band Gap | 0.9–1.2 eV | acs.org |
| HOMO Energy Level | 4.9–5.1 eV | acs.org |
| LUMO Energy Level | 3.4–3.6 eV | acs.org |
| Hole Mobility | up to 4.6 × 10⁻³ cm²/(V·s) | acs.org |
Thiadiazole-containing polymers exhibit a range of interesting optical properties, making them suitable for applications in optoelectronic devices. researchgate.netspiedigitallibrary.org The rigid, electron-deficient nature of the thiadiazole ring, when incorporated into conjugated polymer chains, can lead to materials with strong fluorescence and unique light-emitting characteristics. For instance, poly(2,5-dimercapto-1,3,4-thiadiazole) nanosheets have been noted for their blue-light emitting fluorescence. researchgate.net
The design of polymers with controlled energy gaps through the inclusion of thiadiazole derivatives can modify their optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs). spiedigitallibrary.orgmdpi.com Research into new low bandgap conjugated polymers often pairs an electron-deficient unit, such as a thiadiazole derivative, with an electron-rich unit to create materials that can absorb light across a broad spectrum, which is beneficial for light-harvesting applications. mdpi.com
Polymers derived from 1,3,4-thiadiazole are highly promising as cathode materials for rechargeable lithium batteries. researchgate.netmater-rep.com Specifically, poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT or PDMcT) has been extensively studied due to its high theoretical specific capacity, which can be as high as 362 mAh/g. researchgate.netmater-rep.com This performance is attributed to the reversible cleavage and formation of disulfide bonds (–S–S–) during the charge-discharge process. researchgate.net
Despite their high energy density, these materials can suffer from slow charge-discharge rates and a decline in capacity over time. mater-rep.com To overcome these issues, researchers have developed composites by combining PBT with conducting polymers like polypyrrole and polyaniline, or with carbon nanomaterials. researchgate.netmater-rep.com These composites show enhanced specific capacity, better electrode stability, and faster charge-discharge processes. researchgate.net A recent study on a poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S) cathode showed a capacity of 715 mAh/g and significantly improved long-term cyclability compared to conventional sulfur cathodes. osti.gov
Table 2: Performance of Thiadiazole-Based Cathode Materials
| Material | Theoretical Specific Capacity (mAh/g) | Key Findings | Source |
|---|---|---|---|
| Poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) | 362 | High energy density; stability improved by forming composites. | researchgate.netmater-rep.com |
| Poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S) | 715 (achieved) | Significantly improved long-term cyclability; discharge product binds polysulfides, preventing dissolution. | osti.gov |
| PDMcT/PEDOT Composite | - | Investigated for electrochemical behavior in ether-based electrolytes for Li-ion batteries. | researchgate.net |
Polymers for Optical Applications
Integration into Biochemical Sensors
The unique electrochemical properties of 1,3,4-thiadiazole-containing polymers make them excellent candidates for the construction of biochemical sensors. researchgate.netresearchgate.net Electrodes modified with these polymers have shown high sensitivity and selectivity for detecting a variety of biologically relevant molecules. mater-rep.com The potential utility of thiadiazole derivatives in chemical sensors is linked to the ability to tune their electronic properties through molecular design. spiedigitallibrary.org
The mechanism often involves the electrocatalytic activity of the polymer film towards the analyte of interest. While promising results have been achieved, research is ongoing to improve the long-term stability of these sensor electrodes. mater-rep.com Strategies to enhance stability include combining the thiadiazole polymer with robust materials like multi-walled carbon nanotubes and perfluorosulfonic acid binders, which helps to reduce polymer loss from the electrode surface. researchgate.netmater-rep.com
Other Emerging Applications (e.g., Dyes)
Derivatives of 1,3,4-thiadiazole are used as scaffolds for the synthesis of various dyes, particularly azo dyes. nih.gov These dyes are characterized by the presence of an azo (–N=N–) group linking the thiadiazole ring to another aromatic system. nih.gov By diazotizing a 2-amino-5-aryl-1,3,4-thiadiazole precursor and coupling it with aromatic compounds like aniline (B41778) or phenol, a range of high-melting, solid dyes can be produced with high yields. nih.gov
The specific substituents on the aromatic rings influence the color and spectroscopic properties of the resulting dyes. nih.gov These materials have applications in the textile industry for dyeing fabrics such as acrylic and nylon 66, where they have shown good lightfastness and strong affinity for the polymer fibers. scialert.netresearchgate.net
Table 3: Examples of Synthesized 1,3,4-Thiadiazole Azo Dyes
| Diazo Component | Coupling Component | Resulting Dye Type | Yield | Source |
|---|---|---|---|---|
| 2-Amino-5-aryl-1,3,4-thiadiazole | Aniline | 2-Arylazo-5-aryl-1,3,4-thiadiazole | 51–81% | nih.gov |
| 2-Amino-5-aryl-1,3,4-thiadiazole | N,N-dimethylaniline | 2-Arylazo-5-aryl-1,3,4-thiadiazole | 56–69% | nih.gov |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Phenol | 2-Arylazo-5-aryl-1,3,4-thiadiazole | 75–91% | nih.gov |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | 2-Chloroaniline | Disazo disperse dye | - | scialert.net |
Future Research Directions and Translational Perspectives for 2 Methoxy 1,3,4 Thiadiazole
Design and Synthesis of Novel Analogues with Enhanced Biological Specificity and Potency
The quest for more effective and specific therapeutic agents is driving the design and synthesis of novel 2-methoxy-1,3,4-thiadiazole analogues. Researchers are actively exploring structure-activity relationships (SAR) to identify modifications that can enhance biological activity while minimizing off-target effects.
One promising approach involves the synthesis of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives. nih.gov For instance, a series of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been designed and synthesized, showing potential antitumor and antitubercular activities. researchgate.net In the search for new anticancer agents, researchers have synthesized 1,3,4-thiadiazole derivatives that have demonstrated cytotoxic activity against breast cancer cell lines. nih.gov Notably, these compounds exhibited weaker cytotoxicity towards normal cell lines, indicating a degree of selectivity. nih.gov
The table below summarizes the cytotoxic activity of a selected 1,3,4-thiadiazole derivative against breast cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 |
Another area of focus is the development of 1,3,4-thiadiazole derivatives as inhibitors of specific enzymes. For example, novel 1,3,4-thiadiazole-bearing Schiff base analogues have been designed and evaluated for their α-glucosidase inhibitory activity, with some analogues showing remarkable inhibition profiles. researchgate.net The exploration of different substituents on the thiadiazole ring is crucial, as SAR studies have shown that the introduction of specific groups, such as electron-withdrawing groups or additional aromatic rings, can significantly influence biological activity. researchgate.netdovepress.com
Exploration of Hybrid Molecular Architectures and Integration with Nanotechnology
To further enhance therapeutic efficacy and overcome challenges like drug resistance, researchers are exploring hybrid molecular architectures that combine the 1,3,4-thiadiazole scaffold with other bioactive moieties. mdpi.com This molecular hybridization approach aims to create synergistic effects and broaden the spectrum of activity. mdpi.com
Examples of this strategy include the conjugation of 1,3,4-thiadiazole with fluoroquinolones to create potent antibacterial and antimycobacterial agents. nih.gov Similarly, the combination of the 1,3,4-thiadiazole and indole (B1671886) moieties has yielded derivatives with significant anticancer properties. mdpi.com The design of these hybrid molecules often involves linking the different pharmacophores through carefully chosen spacers to ensure optimal spatial orientation for target binding. nih.gov
The integration of this compound derivatives with nanotechnology represents a frontier in drug delivery and diagnostics. google.com Hybrid magnetic nano-architectures, for instance, offer the potential for targeted drug delivery, magnetic hyperthermia, and advanced imaging applications. google.com The functionalization of nanoparticles with thiadiazole derivatives could lead to novel theranostic platforms with enhanced efficacy and reduced systemic toxicity. google.com
Advanced Mechanistic Studies at the Molecular and Cellular Levels
A deeper understanding of the molecular and cellular mechanisms of action of this compound and its analogues is critical for their rational design and clinical translation. Current research suggests that the biological activities of 1,3,4-thiadiazole derivatives stem from the presence of the =N−C−S− moiety and the aromaticity of the ring, which provides in vivo stability. dovepress.com
Mechanistic studies have shown that some 1,3,4-thiadiazole derivatives can inhibit DNA biosynthesis in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov For example, certain derivatives have been shown to induce a G2/M phase arrest and DNA fragmentation in breast cancer cells through the inhibition of enzymes like LSD1. mdpi.com
Computational studies, including molecular docking, are being increasingly used to elucidate the binding modes of thiadiazole derivatives with their biological targets. mdpi.commdpi.com These in silico approaches provide valuable insights into the key structural features responsible for the interaction between the compound and the protein, guiding the targeted design of new and more potent inhibitors. mdpi.com Furthermore, spectroscopic techniques are being employed to study phenomena such as excited state intramolecular proton transfer (ESIPT) in 1,3,4-thiadiazole derivatives, which can influence their fluorescence properties and interactions within biological membranes. nih.govdntb.gov.ua
Development of Robust, Scalable, and Environmentally Sustainable Synthesis Methods
The development of efficient and environmentally friendly synthesis methods is crucial for the large-scale production of this compound and its derivatives. Green chemistry principles are being applied to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency.
Recent advancements include the use of eco-friendly catalysts, such as p-aminobenzoic acid chitosan/CuONP composites, for the synthesis of bisthiazole and bisthiadiazole derivatives under mild conditions. tandfonline.com These catalysts have demonstrated high efficiency and reusability. tandfonline.com Solvent-free and microwave-assisted protocols are also being explored as greener alternatives to conventional synthesis methods. researchgate.netmdpi.com For instance, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been achieved in excellent yields under solvent-free conditions by grinding the reactants with basic alumina. mdpi.com
The development of one-pot synthesis methods and the use of water as a green solvent are other promising strategies for the sustainable production of thiadiazole derivatives. mdpi.com These approaches not only reduce the environmental impact but can also lead to higher yields and simpler purification procedures. researchgate.net
The following table highlights some green synthesis approaches for thiadiazole derivatives:
| Synthesis Method | Catalyst/Conditions | Key Advantages |
| Ultrasonic Irradiation | p-Aminobenzoic acid chitosan/CuONPs | Mild conditions, high yields, reusable catalyst |
| Grinding | Basic alumina | Solvent-free, short reaction time, high efficiency |
| Microwave-assisted | - | Faster reaction rates, higher yields |
| Aqueous Synthesis | Iodine, potassium carbonate | Use of a green solvent, good to high yields |
Expansion of Application Domains and Integration into Advanced Technological Platforms
Beyond their well-established pharmacological activities, derivatives of this compound are being explored for a widening range of applications in advanced technological platforms.
In materials science, thiadiazole derivatives are being investigated as corrosion inhibitors for various metals and alloys. aspur.rs Their ability to form protective films on metal surfaces makes them valuable for applications in industries such as oil and gas, petrochemicals, and marine transportation. aspur.rs
The unique photophysical properties of some 1,3,4-thiadiazole derivatives, such as dual fluorescence, make them suitable for use as fluorescent probes and sensors. nih.govdntb.gov.ua These compounds can be used to study hydrophobic-hydrophilic environments in systems like polymers and liposomes, which are employed as drug delivery systems. nih.gov
Furthermore, the incorporation of thiadiazole units into covalent organic frameworks (COFs) is a burgeoning area of research. researchgate.net These thiadiazole-bridged COFs exhibit interesting electronic and photocatalytic properties, with potential applications in areas such as solar energy conversion and environmental remediation. researchgate.net The strong electron-accepting nature of the thiadiazole ring can enhance charge separation and transport within the COF structure, leading to improved performance in photocatalytic applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methoxy-1,3,4-thiadiazole derivatives, and how are purity and structural integrity validated?
- Methodology : Cyclization reactions using phosphoric acid as a dehydrating agent yield high-purity derivatives. For example, 2-benzamido-5-phenyl-1,3,4-thiadiazole is synthesized via cyclization of 1,4-dibenzoylthiosemicarbazide under acidic conditions . Post-synthesis, purity is confirmed using melting point analysis, IR spectroscopy (to identify functional groups like C=N and C-S), and NMR (¹H/¹³C) for structural elucidation . Elemental analysis (C, H, N, S) further validates composition .
Q. How can fluorescence properties of this compound derivatives be experimentally evaluated for material science applications?
- Methodology : Fluorescence excitation and emission spectra are measured using spectrophotometers. For example, derivatives like 2-(4-methoxyphenyl)-5-styryl-1,3,4-thiadiazole (MPST) exhibit excitation peaks at 390–410 nm and emission peaks at 390–550 nm, with red shifts indicating enhanced conjugation. Solvent polarity and substituent effects (e.g., methoxy vs. hydroxy groups) are systematically tested to correlate structure-optical properties .
Q. What safety protocols are critical when handling this compound derivatives in the laboratory?
- Methodology : Use PPE (gloves, goggles, masks) to avoid inhalation, skin contact, or ingestion. Work in fume hoods for reactions involving volatile solvents (e.g., DMSO) . Emergency measures include rinsing eyes with water for 15 minutes and consulting safety data sheets (SDS) for specific hazards like H303 (harmful if swallowed) .
Advanced Research Questions
Q. How do thermodynamic properties influence the stability and reactivity of this compound derivatives?
- Methodology : Combustion calorimetry and Calvet microcalorimetry determine standard molar enthalpies of formation (ΔfH°). For alkyl-substituted derivatives (e.g., 2-amino-5-methyl-1,3,4-thiadiazole), computational methods (G3(MP2)//B3LYP) predict gas-phase stability, while effusion methods measure sublimation Gibbs energies. Tautomeric analysis reveals dominant forms (e.g., thione vs. thiol) under varying conditions .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with antimicrobial or anticancer activity?
- Methodology : Substitute the thiadiazole nucleus with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups. In vitro assays (MIC, IC₅₀) against pathogens or cancer cell lines identify active motifs. For instance, 2-amino-5-trifluoromethyl derivatives show potent anticancer activity via Bcl-2 inhibition, while 5-aryl derivatives exhibit antifungal effects .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Cross-validate in vitro and in vivo results. For example, derivatives with high in vitro antimicrobial activity but poor in vivo performance may suffer from bioavailability issues. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) and formulation optimization (e.g., nanoencapsulation) address discrepancies .
Q. How do computational methods predict the binding modes of this compound derivatives to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like Bcl-2 or trypanothione reductase. For instance, 2-amino-5-ethyl derivatives show favorable binding to ATP pockets via hydrogen bonds and hydrophobic interactions . Free energy calculations (MM-PBSA/GBSA) quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
